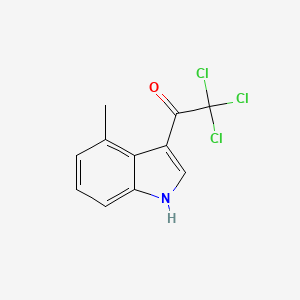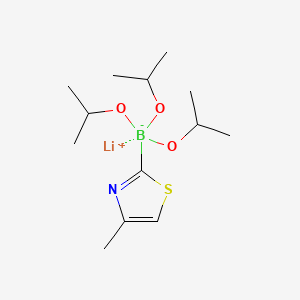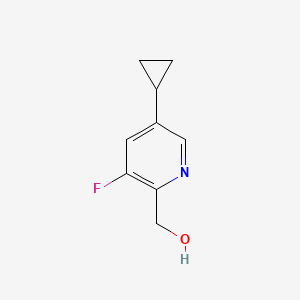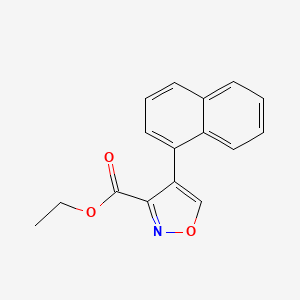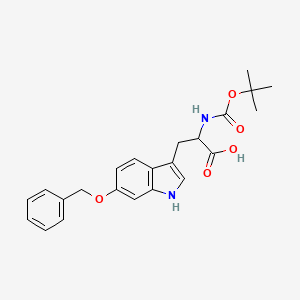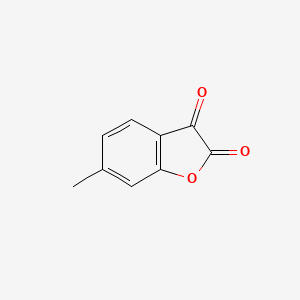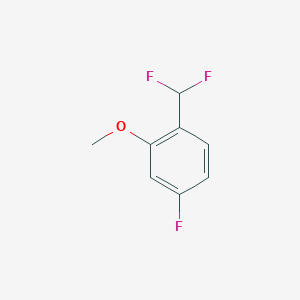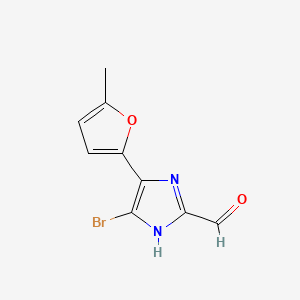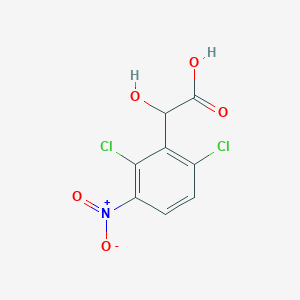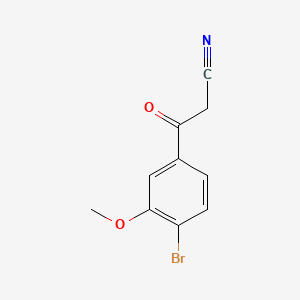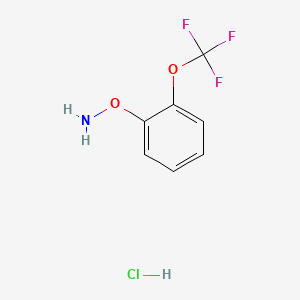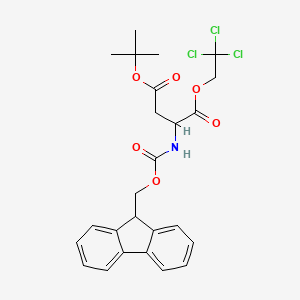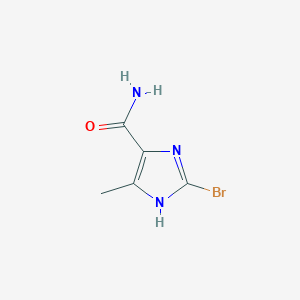
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is a chemical compound with the molecular formula C11H14ClNO3 It is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and a methoxy group, as well as an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate typically involves the esterification of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoic acid.
Reduction: Formation of 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-hydroxypropanoate: Similar structure but with a hydroxyl group instead of a keto group.
3-(6-Chloro-2-methoxypyridin-3-yl)-3-methylpiperidin-2-one: Contains a piperidine ring instead of an ester group.
Uniqueness
Ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ester group allows for easy modification, while the chlorine and methoxy substituents on the pyridine ring provide unique electronic properties.
Properties
Molecular Formula |
C11H12ClNO4 |
|---|---|
Molecular Weight |
257.67 g/mol |
IUPAC Name |
ethyl 3-(6-chloro-2-methoxypyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H12ClNO4/c1-3-17-10(15)6-8(14)7-4-5-9(12)13-11(7)16-2/h4-5H,3,6H2,1-2H3 |
InChI Key |
YSUMHXFGYZOTDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(N=C(C=C1)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


